2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
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Overview
Description
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. The structural resemblance between the fused imidazopyridine ring system and purines has prompted extensive biological investigations to assess its potential therapeutic significance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride can be achieved through various methods. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for four hours . Another method involves the Pictet–Spengler reaction of histamine hydrochloride and paraformaldehyde .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional functional groups, while reduction can lead to the formation of tetrahydro derivatives.
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . This modulation can influence various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system .
Comparison with Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Comparison: Compared to other imidazopyridine derivatives, 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is unique due to its specific structural configuration and biological activity. While other imidazopyridines also exhibit medicinal properties, this compound’s ability to modulate GABA A receptors and influence various cellular pathways makes it particularly valuable in therapeutic research .
Properties
Molecular Formula |
C12H14ClN3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;/h1-5,13H,6-8H2,(H,14,15);1H |
InChI Key |
UUYXHBKEDPESAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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